Csnk1-IN-2

Description

Properties

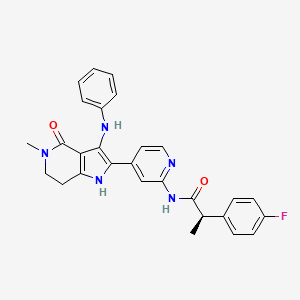

Molecular Formula |

C28H26FN5O2 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

(2R)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)-2-pyridinyl]-2-(4-fluorophenyl)propanamide |

InChI |

InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m1/s1 |

InChI Key |

UYAQWCZWVIFRCN-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Csnk1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Csnk1-IN-2 is a potent and selective inhibitor of Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase implicated in a multitude of cellular processes, including the regulation of pivotal signaling pathways such as Wnt/β-catenin and p53. Dysregulation of CSNK1A1 activity has been linked to various proliferative disorders, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, cellular targets, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of CSNK1A1. By binding to the kinase, this compound blocks the phosphorylation of downstream substrates, thereby modulating the signaling cascades in which CSNK1A1 plays a crucial role.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against several kinases, demonstrating a primary affinity for CSNK1A1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (µM) | Notes |

| CSNK1A1 | 2.52[1] | |

| CSNK1D | 8.48[1] | |

| CSNK1A1 (high ATP) | 107[1] | Indicates competitive inhibition with ATP |

| EGFR (wild type) | 0.00274[1] | Potent off-target activity observed |

Signaling Pathways Modulated by this compound

As an inhibitor of CSNK1A1, this compound is predicted to significantly impact signaling pathways where this kinase is a key regulator. The two most prominent pathways are the Wnt/β-catenin and the p53 signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1A1 is a critical component of the β-catenin destruction complex. It initiates the phosphorylation of β-catenin, marking it for subsequent ubiquitination and proteasomal degradation. Inhibition of CSNK1A1 by this compound is expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes.

Caption: Wnt/β-catenin signaling pathway indicating CSNK1A1's role.

p53 Signaling Pathway

CSNK1A1 can also phosphorylate MDM2, a key negative regulator of the tumor suppressor p53. This phosphorylation enhances the ability of MDM2 to target p53 for degradation. By inhibiting CSNK1A1, this compound may lead to reduced MDM2 activity, resulting in the stabilization and activation of p53.

Caption: p53 signaling pathway and the regulatory role of CSNK1A1.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on established methodologies for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes a generic method for determining the IC50 value of this compound against CSNK1A1, adaptable for other kinases.

-

Materials:

-

Recombinant human CSNK1A1 enzyme

-

Kinase substrate (e.g., a specific peptide or a generic substrate like casein)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 10% glycerol, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega) (for luminescence-based assay)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the substrate, and the diluted this compound or DMSO (vehicle control).

-

Add the CSNK1A1 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the kinase activity. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced via a luminescence readout.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., a line with known dependence on Wnt or p53 signaling)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Experimental Workflow for Target Engagement

The following diagram illustrates a general workflow to confirm that this compound engages its target, CSNK1A1, within a cellular context.

Caption: Workflow for assessing target engagement in cells.

References

In-Depth Technical Guide: Csnk1-IN-2 and its Target Protein CSNK1A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including Wnt/β-catenin signaling, mTOR pathway activation, and the DNA damage response. Its dysregulation is implicated in various pathologies, particularly cancer. This has rendered CSNK1A1 an attractive target for therapeutic intervention. Csnk1-IN-2 is a potent inhibitor of CSNK1A1. This document provides a comprehensive technical overview of this compound, its target CSNK1A1, and the methodologies for their study.

Introduction to CSNK1A1

CSNK1A1 is a ubiquitously expressed monomeric protein that plays a crucial role in a multitude of signaling pathways. It functions as a "phosphate-directed" kinase, often requiring a priming phosphorylation event on its substrates.

Role in Wnt/β-catenin Signaling

CSNK1A1 is a key component of the β-catenin destruction complex. In the absence of a Wnt ligand, CSNK1A1 phosphorylates β-catenin at Serine 45, initiating a cascade of subsequent phosphorylations by GSK3β. This ultimately leads to the ubiquitination and proteasomal degradation of β-catenin, thus keeping the Wnt pathway inactive.

Involvement in the mTOR Pathway

CSNK1A1 also participates in the mTOR signaling cascade, a central regulator of cell growth and proliferation. It has been shown to be involved in the regulation of mTORC1 activity, although the precise mechanisms are still under investigation.

Function in the DNA Damage Response

In response to DNA damage, CSNK1A1 has been identified as a regulator of the DNA damage response (DDR). It can influence the stability and activity of key DDR proteins, thereby impacting cell fate decisions such as cell cycle arrest and apoptosis.

This compound: A CSNK1A1 Inhibitor

This compound is a small molecule inhibitor of CSNK1A1. Its inhibitory activity has been characterized in biochemical assays.

Quantitative Data

The inhibitory potency of this compound against CSNK1A1 and other kinases has been determined and is summarized in the table below.

| Target Kinase | IC50 (µM) | Assay Conditions |

| CSNK1A1 | 2.52 | Standard ATP |

| CSNK1D | 8.48 | Standard ATP |

| CSNK1A1 | 107 | High ATP |

| EGFR (wild type) | 0.00274 | Standard ATP |

| Data sourced from commercially available information. The specific details of the assay protocols from the primary source are not publicly available. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and CSNK1A1.

Biochemical Kinase Inhibition Assay (CSNK1A1)

This protocol outlines a general method to determine the in vitro inhibitory activity of a compound against CSNK1A1.

Materials:

-

Recombinant human CSNK1A1 protein

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., a peptide containing a CSNK1A1 recognition motif)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound dilutions to the wells.

-

Add the CSNK1A1 enzyme to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Wnt Signaling Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on Wnt/β-catenin signaling in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Wnt3a conditioned medium or purified Wnt3a protein

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the Wnt pathway.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Determine the effect of this compound on Wnt signaling by comparing the luciferase activity in treated versus untreated cells.

Cellular mTOR Signaling Assay (Western Blot)

This protocol details the investigation of this compound's effect on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins.

Materials:

-

Cell line of interest (e.g., a cancer cell line with active mTOR signaling)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-CSNK1A1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with different concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation of mTOR pathway proteins upon treatment with this compound.

Signaling Pathways and Experimental Workflows

CSNK1A1 in the Wnt/β-catenin Signaling Pathway

Caption: Role of CSNK1A1 in Wnt signaling and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against CSNK1A1.

CSNK1A1 and mTOR Signaling Pathway

Caption: Postulated role of CSNK1A1 in the mTOR signaling pathway.

Conclusion

This compound is a valuable research tool for probing the function of CSNK1A1 in various cellular contexts. The provided protocols and diagrams serve as a foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting CSNK1A1. Further studies are warranted to fully elucidate the cellular effects of this compound and its impact on CSNK1A1-mediated signaling pathways.

Csnk1-IN-2: A Technical Guide to its Role as a Putative Modulator of the Wnt Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the predicted role of Csnk1-IN-2 in the Wnt signaling pathway based on its known inhibitory activity against Casein Kinase 1 Alpha 1 (CSNK1A1). As of the latest literature review, specific studies detailing the effects of this compound on the Wnt signaling cascade are not publicly available. The experimental protocols and pathway diagrams are presented as representative examples of how a CSNK1A1 inhibitor would be investigated in this context.

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved cascade that governs numerous cellular processes, including cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various cancers and other diseases.[2] Casein Kinase 1 (CK1) isoforms, particularly CSNK1A1 (CK1α), are pivotal regulators of the canonical Wnt/β-catenin signaling pathway.[3] CK1α acts as a key component of the β-catenin destruction complex, where it phosphorylates β-catenin, marking it for subsequent ubiquitination and proteasomal degradation.[1] This function positions CK1α as a negative regulator of Wnt signaling.

This compound is a small molecule inhibitor of CSNK1A1.[4] This guide will explore the theoretical role of this compound in the Wnt signaling pathway, present its known quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological and experimental workflows.

This compound: Mechanism of Action and Quantitative Data

This compound is a potent inhibitor of CSNK1A1. By inhibiting the kinase activity of CSNK1A1, this compound is predicted to disrupt the phosphorylation of β-catenin, leading to its stabilization, nuclear translocation, and the subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. This would effectively lead to an activation of the Wnt signaling pathway, a counterintuitive effect for an inhibitor but logical given that CSNK1A1 is a negative regulator.

Quantitative Data

The available in vitro inhibitory activities of this compound are summarized in the table below. It is important to note its inhibitory activity against wild-type EGFR, which should be considered in experimental design to account for potential off-target effects.

| Target | IC50 (μM) | Notes |

| CSNK1A1 | 2.52 | Primary Target |

| CSNK1D | 8.48 | [4] |

| CSNK1A1 (high ATP) | 107 | [4] |

| wild type-EGFR | 0.00274 | [4] |

Role in the Wnt Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In the "Wnt-off" state, the destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and CSNK1A1, facilitates the sequential phosphorylation of β-catenin.[3] CSNK1A1 initiates this process by phosphorylating β-catenin at Ser45.[1] This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β, leading to β-catenin's degradation.

In the "Wnt-on" state, the binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of Dishevelled and the inactivation of the destruction complex. This results in the accumulation of unphosphorylated β-catenin, which then translocates to the nucleus to act as a co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes.

By inhibiting CSNK1A1, this compound is expected to mimic a "Wnt-on" state by preventing the initial phosphorylation of β-catenin, thereby leading to its stabilization and the activation of downstream signaling.

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway and the predicted intervention point of this compound.

Experimental Protocols

To empirically determine the role of this compound in the Wnt signaling pathway, a series of in vitro and in vivo experiments would be necessary. The following are detailed, representative protocols.

In Vitro Kinase Assay

Objective: To confirm the direct inhibitory effect of this compound on CSNK1A1 kinase activity.

Materials:

-

Recombinant human CSNK1A1

-

Biotinylated peptide substrate for CSNK1A1 (e.g., Biotin-RRKDLHDDEEDEAMSITA)

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the CSNK1A1 enzyme and the peptide substrate in kinase buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for CSNK1A1.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

TCF/LEF Reporter Assay (TOPFlash Assay)

Objective: To measure the effect of this compound on Wnt/β-catenin-mediated transcription in a cellular context.[5][6]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash and FOPFlash reporter plasmids (FOPFlash contains mutated TCF/LEF binding sites and serves as a negative control)

-

A control plasmid expressing Renilla luciferase for normalization

-

Lipofectamine 3000 or other transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Wnt3a conditioned media (as a positive control for pathway activation)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white plates

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

-

24 hours post-transfection, replace the media with fresh media containing serial dilutions of this compound or DMSO. Include wells with Wnt3a conditioned media as a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Normalize the TOPFlash/FOPFlash luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the DMSO control and determine the EC50 value for this compound.

Western Blot Analysis of β-catenin Levels

Objective: To directly assess the effect of this compound on the protein levels of β-catenin.

Materials:

-

SW480 or HCT116 cells (colon cancer cell lines with mutations leading to constitutive Wnt signaling)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser45), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed SW480 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time course (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel CSNK1A1 inhibitor like this compound for its effects on the Wnt pathway.

Caption: A logical workflow for the characterization of a CSNK1A1 inhibitor.

Conclusion

This compound, as a known inhibitor of CSNK1A1, holds the potential to be a valuable tool for studying the intricacies of the Wnt signaling pathway. Based on the established role of its target, it is predicted to act as an activator of the canonical Wnt pathway by preventing the degradation of β-catenin. However, a comprehensive understanding of its precise mechanism, cellular effects, and potential therapeutic applications requires rigorous experimental validation using assays such as those detailed in this guide. Researchers utilizing this compound should be mindful of its off-target effects, particularly on EGFR, and design experiments accordingly. The future characterization of this compound will undoubtedly contribute to a deeper understanding of Wnt signaling in both normal physiology and disease.

References

- 1. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casein Kinase 1α as a Regulator of Wnt-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein proximity networks and functional evaluation of the casein kinase 1 gamma family reveal unique roles for CK1γ3 in WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

Csnk1-IN-2: A Technical Guide to its Role in Circadian Rhythm Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The circadian rhythm, an endogenous 24-hour cycle governing physiological and behavioral processes, is intricately regulated by a core molecular clock. Central to this mechanism are the Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1α, which modulate the stability of the core clock protein PERIOD (PER). Csnk1-IN-2 is a potent inhibitor of CK1α (CSNK1A1) and also exhibits inhibitory activity against CK1δ (CSNK1D). While direct studies on the circadian effects of this compound are not extensively published, its known targets allow for a comprehensive understanding of its potential to modulate circadian rhythms. This technical guide synthesizes the established role of CK1α and CK1δ in the circadian clock, details the expected effects of their inhibition by compounds like this compound, provides relevant experimental protocols, and outlines the implicated signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor with demonstrated activity against Casein Kinase 1 alpha (CK1α) and Casein Kinase 1 delta (CK1δ). Its chemical formula is C₂₈H₂₆FN₅O₂ and its CAS number is 2468783-76-6.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (μM) |

| CSNK1A1 (CK1α) | 2.52[1] |

| CSNK1D (CK1δ) | 8.48[1] |

Given the crucial roles of CK1α and CK1δ in the circadian clock, this compound is a valuable tool for investigating the chemical modulation of circadian rhythms.

The Role of CK1α and CK1δ in the Circadian Clock

The mammalian circadian clock is a transcription-translation feedback loop. The core of this loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate to the nucleus, and inhibit their own transcription by repressing the CLOCK/BMAL1 complex.

The timing of this cycle is heavily dependent on the post-translational modification of the PER proteins, primarily through phosphorylation by CK1δ and CK1ε.[2] CK1α has also been implicated in the regulation of the core clock machinery.

The PER2 Phosphoswitch

CK1δ-mediated phosphorylation of PER2 is a critical determinant of circadian period length. This process is often described as a "phosphoswitch." Phosphorylation at specific sites on PER2 can either mark it for degradation by the proteasome or promote its stabilization and nuclear entry. Inhibition of CK1δ is expected to reduce PER2 phosphorylation, leading to its stabilization, delayed degradation, and consequently, a lengthening of the circadian period.[3][4][5]

The Role of CK1α

CK1α is also involved in the regulation of the circadian clock, and its inhibition has been shown to lengthen the circadian period.[2] Dual inhibition of both CK1α and CK1δ can produce a more potent effect on period lengthening than targeting either isoform alone.[2]

Expected Effects of this compound on Circadian Rhythms

Based on its inhibitory profile against CK1α and CK1δ, this compound is predicted to lengthen the period of the circadian rhythm. The following table summarizes the effects of other well-characterized CK1δ and dual CK1α/δ inhibitors, which can be considered indicative of the potential effects of this compound.

Table 2: Effects of Representative CK1 Inhibitors on Circadian Period

| Compound | Target(s) | Model System | Effect on Period | Reference |

| PF-670462 | CK1δ/ε | Mouse locomotor activity | Lengthened | [4] |

| PF-670462 | Rat-1 fibroblasts (PER2::LUC) | Lengthened (dose-dependent) | [6] | |

| NCC007 | CK1α/δ | Mouse locomotor activity | Lengthened | [2] |

| NCC007 | U2OS cells (Bmal1-dLuc) | Lengthened (dose-dependent) | [2] |

Signaling Pathways

The primary signaling pathway through which this compound is expected to influence the circadian rhythm is the core clock feedback loop. By inhibiting CK1α and CK1δ, this compound interferes with the phosphorylation of PER proteins, a key step in regulating their stability and nuclear entry.

Caption: this compound inhibits CK1α/δ, stabilizing PER/CRY proteins.

Experimental Protocols

The following are generalized protocols for assessing the effect of a compound like this compound on the circadian rhythm, based on methods reported in the literature for other CK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on CK1α and CK1δ activity.

Methodology:

-

Recombinant human CK1α and CK1δ enzymes are used.

-

A synthetic peptide substrate for CK1 is utilized.

-

The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

This compound is added at various concentrations to determine the IC₅₀ value.

-

The amount of phosphorylated substrate is quantified, typically by scintillation counting or fluorescence-based methods.

Cell-Based Circadian Rhythm Assay

Objective: To measure the effect of this compound on the period of the cellular circadian clock.

Methodology:

-

A cell line expressing a circadian reporter, such as U2OS or Rat-1 cells stably transfected with a PER2::LUCIFERASE (PER2::LUC) or Bmal1-dLuc reporter construct, is used.

-

Cells are synchronized by a serum shock or treatment with dexamethasone.

-

This compound is added to the culture medium at various concentrations.

-

Bioluminescence is continuously monitored in real-time using a luminometer.

-

The period of the bioluminescence rhythm is calculated using specialized software.

Caption: Workflow for cell-based circadian rhythm analysis.

In Vivo Locomotor Activity Assay

Objective: To assess the effect of this compound on the behavioral circadian rhythm in a mammalian model.

Methodology:

-

Mice are individually housed in cages equipped with running wheels.

-

Animals are entrained to a 12-hour light:12-hour dark cycle.

-

After a stable baseline rhythm is established, the animals are transferred to constant darkness.

-

This compound is administered, for example, via intraperitoneal injection or osmotic mini-pump.

-

Locomotor activity is continuously recorded and analyzed to determine the free-running period of the circadian rhythm.

Conclusion

This compound, as a dual inhibitor of CK1α and CK1δ, holds significant promise as a tool for the chemical modulation of the circadian clock. Based on the well-established roles of its targets, it is expected to lengthen the circadian period by stabilizing the core clock protein PER2. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its effects in both in vitro and in vivo models. Further research on this compound and similar compounds will undoubtedly contribute to a deeper understanding of the molecular mechanisms of circadian timekeeping and may pave the way for novel therapeutic strategies for circadian rhythm disorders.

References

- 1. Casein Kinase 1 Underlies Temperature Compensation of Circadian Rhythms in Human Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

Investigating the DNA Damage Response Using Csnk1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CK1), for the investigation of the DNA damage response (DDR). This document outlines the roles of the primary targets of this compound—CK1α and CK1δ—in DDR signaling, presents its quantitative data, and offers detailed experimental protocols and visualizations to facilitate its application in research and drug development.

Introduction: The Role of Casein Kinase 1 in the DNA Damage Response

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. This network detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or, if the damage is irreparable, apoptosis. The Casein Kinase 1 (CK1) family of serine/threonine kinases, particularly the isoforms CK1α (CSNK1A1) and CK1δ (CSNK1D), have emerged as critical regulators within this intricate process.

CK1α is a multifaceted kinase implicated in several key signaling pathways, including Wnt/β-catenin and the p53 pathway.[1][2] In the context of DNA damage, the abundance of CK1α has been shown to be reduced, which in turn leads to the activation of Wnt signaling. This can attenuate the p53-mediated apoptotic response to genotoxic stress.[3] Furthermore, CK1α can directly phosphorylate and activate p53, a central tumor suppressor protein that governs cell cycle arrest and apoptosis following DNA damage.[4] Inhibition of CK1α has been shown to activate p53, suggesting that CK1α negatively regulates p53 in unstressed cells.[5]

CK1δ also plays a crucial role in maintaining genomic stability. The loss of CK1δ expression results in an accumulation of DNA damage and genomic instability.[6] This phenotype is associated with a significant reduction in the levels and activation of Checkpoint Kinase 1 (Chk1), a key effector kinase in the ATR-mediated DNA damage response pathway that is critical for cell cycle arrest and DNA repair.[6][7]

This compound: A Chemical Probe for CK1α and CK1δ

This compound is a small molecule inhibitor with activity against both CK1α and CK1δ. Its utility as a research tool lies in its ability to acutely inhibit these kinases, allowing for the elucidation of their roles in the DNA damage response.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound. Researchers should be aware of its potent off-target activity against the Epidermal Growth Factor Receptor (EGFR), which may need to be considered in experimental design and data interpretation.

| Target | IC50 Value | Notes |

| CSNK1A1 (CK1α) | 2.52 µM | Primary target.[8] |

| CSNK1D (CK1δ) | 8.48 µM | Secondary target.[8] |

| wild type-EGFR | 2.74 nM | Potent off-target activity.[8] |

| CSNK1A1 (high ATP) | 107 µM | Reduced potency at high ATP concentrations.[8] |

Investigating DNA Damage Response Pathways with this compound

Given the roles of its targets, this compound can be employed to investigate several aspects of the DNA damage response. Inhibition of CK1α can be used to study the activation of the p53 pathway, while inhibition of CK1δ can be used to explore the regulation of Chk1 and its impact on genomic stability.

CK1α Inhibition and p53 Pathway Activation

Inhibition of CK1α by this compound is expected to phenocopy the effects of CK1α knockdown, leading to the stabilization and activation of p53.[4][5] This can be monitored by observing an increase in p53 protein levels and the upregulation of its transcriptional targets, such as p21.

CK1δ Inhibition and Chk1 Regulation

Inhibition of CK1δ with this compound is hypothesized to lead to a decrease in Chk1 protein stability and activation, resulting in an accumulation of DNA damage.[6] This can be assessed by measuring the levels of total and phosphorylated Chk1 (Ser345) and by quantifying DNA damage markers like γ-H2AX.

References

- 1. Targeting Protein Kinases in Blood Cancer: Focusing on CK1α and CK2 [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Systems biology approach identifies the kinase Csnk1a1 as a regulator of the DNA damage response in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casein kinase 1α inhibits p53 downstream of MDM2‑mediated autophagy and apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lack of Casein Kinase 1 Delta Promotes Genomic Instability - The Accumulation of DNA Damage and Down-Regulation of Checkpoint Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Csnk1-IN-2 as a Tool for Studying Proliferative Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Csnk1-IN-2, a chemical probe used to investigate the function of Casein Kinase 1 Alpha (CSNK1A1/CK1α) in the context of cancer and other proliferative diseases. This guide details the inhibitor's mechanism, presents its biochemical activity in a structured format, outlines detailed experimental protocols for its use, and visualizes key concepts and workflows.

Introduction to the Casein Kinase 1 Family

The Casein Kinase 1 (CK1) family is a group of highly conserved serine/threonine protein kinases ubiquitous in eukaryotic cells.[1][2] These kinases are critical regulators of a vast array of cellular processes, including cell cycle progression, DNA repair, apoptosis, circadian rhythms, and key developmental signaling pathways.[3][4][5] The human CK1 family comprises seven isoforms: α, β, γ1, γ2, γ3, δ, and ε.[3]

Notably, different isoforms can have distinct, redundant, or even opposing roles within the same signaling cascade.[3] For instance, in the Wnt/β-catenin pathway, CK1α is a core component of the β-catenin destruction complex and thus acts as a tumor suppressor, whereas CK1δ and CK1ε are positive regulators of the pathway.[3][5] Dysregulation of CK1 activity is frequently implicated in the development and progression of various cancers, making these kinases attractive targets for therapeutic intervention and essential subjects for basic research.[4][6]

This compound: A Chemical Probe for CSNK1A1

This compound is a chemical inhibitor primarily targeting Casein Kinase 1 Alpha (CSNK1A1). It serves as a valuable tool for elucidating the specific roles of this kinase in cellular signaling and disease pathology. Understanding its potency and selectivity is crucial for interpreting experimental results.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the known in vitro inhibitory activity of this compound against various kinases. This data is essential for designing experiments and considering potential off-target effects.

| Target Kinase | IC50 Value | Citation |

| CSNK1A1 (CK1α) | 2.52 µM | [7] |

| CSNK1D (CK1δ) | 8.48 µM | [7] |

| Wild Type-EGFR | 2.74 nM | [7] |

| CSNK1A1 (High ATP) | 107 µM | [7] |

Note: The potent inhibition of EGFR suggests that at concentrations used to inhibit CSNK1A1, significant off-target effects on EGFR signaling should be anticipated and controlled for in experimental designs.

Mechanism of Action and Key Signaling Pathways

CSNK1A1 is a central regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[6] In the absence of a Wnt signal, CSNK1A1 acts within a "destruction complex" (also containing Axin, APC, and GSK3β) to phosphorylate β-catenin.[2] This phosphorylation event primes β-catenin for further phosphorylation by GSK3β, leading to its ubiquitination and subsequent proteasomal degradation.[8] By inhibiting CSNK1A1, this compound prevents this initial phosphorylation step, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of TCF/LEF target genes that drive proliferation.

Beyond Wnt signaling, CK1 isoforms are involved in numerous other pathways critical to proliferative diseases, including the p53 pathway, DNA damage response, and the PI3K/AKT pathway.[3][9][10]

Mandatory Visualization: Signaling Pathway

Caption: Wnt/β-catenin pathway. This compound inhibits CSNK1A1, preventing β-catenin degradation.

Application in Proliferative Disease Models

The study of CSNK1A1 is particularly relevant in cancers where its activity is critical for cell survival. This compound can be used to probe these dependencies.

-

Myelodysplastic Syndrome (MDS) with del(5q): A key feature of this disease is the heterozygous loss (haploinsufficiency) of the CSNK1A1 gene.[9] The remaining allele becomes essential for the survival of the malignant cells. This creates a therapeutic window where inhibiting the residual CSNK1A1 activity with a tool like this compound could selectively kill cancer cells while sparing normal cells with two functional gene copies.[9]

-

Glioma: Overexpression of CK1 has been shown to promote glioma cell proliferation and metastasis, potentially through the AKT-MMP2 signaling pathway.[10] this compound can be used to investigate this mechanism and validate CK1 as a therapeutic target in glioma models.

-

Hematological Cancers: In malignancies like multiple myeloma (MM), CK1α is often overactive and promotes cancer cell proliferation and survival.[2][3] Its inhibition has been shown to be cytotoxic to MM cells, highlighting the utility of inhibitors in studying and potentially treating these cancers.[3]

Mandatory Visualization: Logical Relationship

Caption: Rationale for targeting CSNK1A1 in del(5q) Myelodysplastic Syndrome (MDS).

Experimental Protocols

Here we provide detailed methodologies for key experiments using this compound to assess its impact on cancer cell biology.

Mandatory Visualization: Experimental Workflow

References

- 1. Protein kinase CK2 ("casein kinase-2") and its implication in cell division and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Splice variants of CK1α and CK1α-like: Comparative analysis of subcellular localization, kinase activity, and function in the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of casein kinase 1A1 in the biology and targeted therapy of del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Casein kinase 1 (CK1) promotes the proliferation and metastasis of glioma cells via the phosphatidylinositol 3 kinase-matrix metalloproteinase 2 (AKT-MMP2) pathway - PMC [pmc.ncbi.nlm.nih.gov]

Csnk1-IN-2: An In-Depth Technical Guide on its Impact on Serine/Threonine Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule Csnk1-IN-2 and its inhibitory effects on serine/threonine kinase activity. The document details its quantitative inhibitory profile, plausible experimental methodologies for its characterization, and its mechanistic impact on key cellular signaling pathways.

Quantitative Inhibitory Profile of this compound

This compound has been identified as an inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1] Its inhibitory activity has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data presented below summarizes the known in vitro inhibitory activities of this compound.

| Target Kinase | IC50 (µM) | ATP Concentration | Notes |

| CSNK1A1 | 2.52 | Standard | Primary target |

| CSNK1D | 8.48 | Standard | Off-target activity |

| CSNK1A1 | 107 | High | Demonstrates ATP-competitive binding |

| EGFR (wild type) | 0.00274 | Standard | Potent off-target activity |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CSNK1A1. This is evidenced by the significant increase in its IC50 value in the presence of high concentrations of ATP.[1] An ATP-competitive inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Caption: ATP-competitive inhibition by this compound.

Experimental Protocols

The following section outlines a plausible experimental protocol for determining the IC50 value of this compound against a target kinase, such as CSNK1A1. This protocol is based on established methodologies for in vitro kinase assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase.

Materials:

-

Recombinant human CSNK1A1 enzyme

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Substrate (e.g., a specific peptide or a generic substrate like casein)

-

This compound (dissolved in DMSO)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical concentration range would be from 100 µM to 1 nM.

-

Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the substrate, and the diluted this compound or DMSO (for control).

-

Enzyme Addition: Add the recombinant CSNK1A1 enzyme to each well to initiate the reaction.

-

Initiation of Phosphorylation: Add [γ-³²P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to the Kₘ of the kinase for ATP to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the radioactivity of the incorporated ³²P in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Experimental workflow for IC50 determination.

Impact on Signaling Pathways

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. Casein Kinase 1α (CSNK1A1) is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, CSNK1A1 phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent ubiquitination and proteasomal degradation.

By inhibiting CSNK1A1, this compound is expected to prevent the initial phosphorylation of β-catenin. This would lead to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes. Therefore, this compound is predicted to activate the Wnt/β-catenin signaling pathway.

Caption: this compound inhibits CSNK1A1, leading to β-catenin stabilization.

References

Unveiling Csnk1-IN-2: A Technical Primer on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of Csnk1-IN-2, a potent inhibitor of Casein Kinase 1 (CSNK1). The information presented herein is curated from publicly available patent literature, offering a detailed look into its synthesis, biological activity, and the experimental methodologies employed in its initial characterization.

Discovery and Core Structure

This compound emerges from a series of 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one derivatives, as detailed in the patent application WO2020161257A1. This class of compounds was investigated for their potential as inhibitors of the CSNK1 family of serine/threonine kinases, which are implicated in various cellular processes and disease states, including cancer. This compound is specifically identified as "example 7" within this patent.

Quantitative Biological Activity

The inhibitory activity of this compound was assessed against multiple kinase targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.

| Target Kinase | IC50 (µM) |

| CSNK1A1 | 2.52 |

| CSNK1D | 8.48 |

| EGFR | 0.00274 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the biochemical assays used to determine its inhibitory activity, as extrapolated from the descriptions within the patent document WO2020161257A1 and general laboratory practices for such assays.

Synthesis of this compound (Example 7)

Step 1: Synthesis of Intermediate (R)-2-(4-fluorophenyl)propanoyl chloride

To a solution of (R)-2-(4-fluorophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy). The solvent and excess reagent are then removed under reduced pressure to yield the crude (R)-2-(4-fluorophenyl)propanoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling to form this compound

To a solution of the appropriate 3-amino-2-(2-aminopyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one precursor in a suitable anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added. The solution is cooled to 0°C, and a solution of (R)-2-(4-fluorophenyl)propanoyl chloride in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to afford the final compound, this compound.

Biochemical Kinase Inhibition Assays

Casein Kinase 1 (CSNK1A1 and CSNK1D) Inhibition Assay

The inhibitory activity of this compound against CSNK1A1 and CSNK1D was likely determined using a radiometric or luminescence-based kinase assay. A typical protocol would involve the following steps:

-

Reaction Setup: In a microplate well, the kinase (recombinant human CSNK1A1 or CSNK1D), a suitable substrate (e.g., a specific peptide or a generic substrate like casein), and a dilution series of this compound in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA) are combined.

-

Initiation: The kinase reaction is initiated by the addition of ATP, often containing a radioactive isotope (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or "cold" ATP for luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.

-

Termination and Detection:

-

Radiometric Assay: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, which is washed to remove unincorporated radioactive ATP. The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

-

Luminescence Assay: After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and thus the kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Assay

The off-target inhibitory activity of this compound against EGFR was likely assessed using a similar biochemical assay format as for the CSNK1 kinases.

-

Reaction Setup: Recombinant human EGFR kinase, a specific tyrosine kinase substrate (e.g., a poly(Glu, Tyr) peptide), and a dilution series of this compound are combined in a suitable kinase buffer.

-

Initiation: The reaction is started by the addition of ATP.

-

Incubation: The mixture is incubated at a controlled temperature for a defined time.

-

Termination and Detection: The methods for termination and detection are analogous to the CSNK1 assays, with the key difference being the use of a substrate and detection method specific for tyrosine kinase activity. For example, an antibody that specifically recognizes the phosphorylated tyrosine residue on the substrate can be used in an ELISA-based format, or the aforementioned radiometric or luminescence-based methods can be employed.

-

Data Analysis: The IC50 value is calculated from the dose-response curve as described for the CSNK1 assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving CSNK1A1 and EGFR, as well as a conceptual workflow for the discovery and evaluation of this compound.

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Overview of the EGFR signaling cascade and the off-target inhibition by this compound.

Caption: Conceptual workflow for the discovery and in vitro evaluation of this compound.

Unveiling the Off-Target Landscape of Csnk1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Csnk1-IN-2 is a potent inhibitor of Casein Kinase 1 Alpha (CSNK1A1), a crucial regulator of numerous cellular processes. While its on-target efficacy is of significant interest, a comprehensive understanding of its off-target effects is paramount for accurate interpretation of experimental results and for the advancement of safe and effective therapeutic strategies. This technical guide provides an in-depth analysis of the known off-target interactions of this compound and related compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary target, CSNK1A1, and several other kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Target Kinase | IC50 (µM) | Assay Condition |

| CSNK1A1 | 2.52 | Standard ATP |

| CSNK1D | 8.48 | Standard ATP |

| CSNK1A1 | 107 | High ATP |

| EGFR (wild-type) | 0.00274 | Not Specified |

Table 1: Known IC50 Values for this compound. Data indicates that this compound is a potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR) in addition to its intended targets.

To provide a broader perspective on the selectivity of inhibitors targeting the Casein Kinase 1 family, the following table summarizes the kinome-wide profiling of SR-3029, a potent inhibitor of CSNK1δ/ε. This data, generated from a KINOMEscan™ assay, illustrates the typical off-target profile that can be expected from such compounds. The results are presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the inhibitor, where a lower percentage indicates stronger inhibition.

| Off-Target Kinase | % of Control @ 10 µM |

| FLT3 | <10 |

| FLT3 (D835Y) | <10 |

| FLT3 (ITD) | <10 |

| Aurora A | 10-20 |

| Aurora B | 10-20 |

| Aurora C | 10-20 |

| TRKA | 20-30 |

| TRKB | 20-30 |

| TRKC | 20-30 |

| CAMK1D | 30-40 |

| CAMK1G | 30-40 |

| GSK3A | 40-50 |

| GSK3B | 40-50 |

| MAPKAPK2 | 50-60 |

| p38α | 60-70 |

Table 2: Representative Off-Target Profile of a CSNK1δ/ε Inhibitor (SR-3029). This table showcases common off-targets for this class of inhibitors, including Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and reproducible biochemical assays. Below are detailed methodologies for two commonly employed assays.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest

-

Substrate (peptide or protein)

-

This compound or other test compounds

-

Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

White, opaque 384-well plates

Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

-

Add varying concentrations of this compound to the wells of a 384-well plate. Include a no-inhibitor control (DMSO vehicle).

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells. The final reaction volume is typically 5 µl.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase/luciferin) for the luminescent reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]-ATP onto a substrate.

Materials:

-

[γ-³²P]-ATP

-

Kinase of interest

-

Substrate (peptide or protein)

-

This compound or other test compounds

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase, substrate, and a known concentration of unlabeled ATP spiked with [γ-³²P]-ATP in the kinase reaction buffer.

-

Aliquot the reaction mixture into tubes or wells containing pre-dispensed this compound at various concentrations. Include a no-inhibitor control.

-

Initiate the reaction and incubate at the optimal temperature for the kinase for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Substrate Capture:

-

Terminate the reaction by adding an equal volume of stop solution.

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper in a filter plate. The phosphorylated substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]-ATP will not.

-

-

Washing:

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound [γ-³²P]-ATP.

-

-

Signal Detection:

-

Dry the filter plate completely.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity detected is directly proportional to the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The off-target inhibition of EGFR by this compound can have significant biological consequences due to the central role of EGFR in cell signaling. The following diagram illustrates the major downstream pathways activated by EGFR.

Caption: EGFR signaling pathways potentially inhibited by this compound.

General Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing kinase inhibitors, including their off-target effects, follows a systematic workflow.

Caption: A generalized workflow for kinase inhibitor discovery and profiling.

Conclusion

This technical guide has provided a detailed overview of the known off-target effects of this compound, supplemented with data from a related CSNK1 inhibitor to illustrate a broader selectivity profile. The potent off-target inhibition of EGFR highlights the importance of comprehensive kinase profiling in drug development. The provided experimental protocols for biochemical assays offer a foundation for researchers to conduct their own inhibitor characterization studies. Understanding the complete inhibitory landscape of a compound like this compound is critical for the accurate design and interpretation of experiments and for the ultimate development of targeted and safe therapeutics. Researchers are encouraged to perform broad kinome-wide profiling to fully characterize the selectivity of their compounds of interest.

References

The Dual Role of CSNK1A1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 Alpha 1 (CSNK1A1), a serine/threonine kinase, is a pivotal regulator of numerous cellular processes, including cell cycle progression, apoptosis, and developmental signaling pathways.[1] Its multifaceted nature places it at a critical juncture in cellular homeostasis, and consequently, its dysregulation is increasingly implicated in the progression of various cancers. This technical guide provides an in-depth exploration of the role of CSNK1A1 in oncology, detailing its involvement in key signaling cascades, summarizing its expression and mutation status across different malignancies, and providing comprehensive experimental protocols for its study.

CSNK1A1 in Key Cancer-Related Signaling Pathways

CSNK1A1 functions as a critical node in several signaling pathways that are fundamental to cancer development and progression. Its role can be either oncogenic or tumor-suppressive depending on the cellular context and the specific pathway.

The Wnt/β-catenin Signaling Pathway

CSNK1A1 is a well-established negative regulator of the canonical Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt ligand, CSNK1A1 participates in the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). CSNK1A1 initiates the sequential phosphorylation of β-catenin, priming it for subsequent phosphorylation by GSK3β. This series of phosphorylation events marks β-catenin for ubiquitination and proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.

Dysfunction or downregulation of CSNK1A1 can lead to the stabilization and nuclear accumulation of β-catenin, resulting in the activation of TCF/LEF transcription factors and the expression of target genes involved in proliferation, survival, and metastasis.[2] In colorectal cancer, for instance, loss of CSNK1A1 function can mimic the effects of APC mutations, leading to constitutive Wnt pathway activation.[3]

The p53 Signaling Pathway

CSNK1A1's role in the p53 pathway is more complex and appears to be context-dependent. Several studies have indicated that CSNK1A1 can negatively regulate p53. It has been shown to phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby enhancing its ability to target p53 for degradation.[4][5] Therefore, in some cancers, overexpression of CSNK1A1 could lead to the suppression of p53's tumor-suppressive functions, such as apoptosis and cell cycle arrest.

Conversely, there is also evidence suggesting that inhibition of CSNK1A1 can lead to p53 activation.[6][7][8] This has been observed in acute myeloid leukemia (AML), where knockdown of CSNK1A1 resulted in increased p53 activity and subsequent elimination of leukemia cells.[6][7][8] This suggests that targeting CSNK1A1 could be a therapeutic strategy in cancers with wild-type p53.

Quantitative Data on CSNK1A1 in Cancer

CSNK1A1 Gene Expression in Various Cancers

The expression of CSNK1A1 varies significantly across different cancer types. Analysis of data from The Cancer Genome Atlas (TCGA) reveals these differences.

| Cancer Type | CSNK1A1 mRNA Expression (Median pTPM) |

| Adrenocortical carcinoma | 15.8 |

| Bladder Urothelial Carcinoma | 18.2 |

| Breast invasive carcinoma | 20.5 |

| Cervical squamous cell carcinoma | 19.1 |

| Colon adenocarcinoma | 22.3 |

| Glioblastoma multiforme | 16.5 |

| Head and Neck squamous cell carcinoma | 17.9 |

| Kidney renal clear cell carcinoma | 14.7 |

| Liver hepatocellular carcinoma | 19.8 |

| Lung adenocarcinoma | 21.1 |

| Ovarian serous cystadenocarcinoma | 18.9 |

| Pancreatic adenocarcinoma | 20.1 |

| Prostate adenocarcinoma | 16.2 |

| Stomach adenocarcinoma | 18.5 |

| Uterine Corpus Endometrial Carcinoma | 19.4 |

| Data is presented as median protein-coding transcripts per million (pTPM) from TCGA RNA-seq data.[9] |

CSNK1A1 Mutation Frequency in Cancer

Somatic mutations in CSNK1A1 are relatively infrequent in most solid tumors but are notably recurrent in certain hematological malignancies, particularly Myelodysplastic Syndromes (MDS) with a deletion of chromosome 5q.[10][11]

| Cancer Type | CSNK1A1 Mutation Frequency (%) |

| Myelodysplastic Syndromes (del(5q)) | ~5-7%[10][11] |

| Colorectal Cancer | <1% |

| Breast Cancer | <1% |

| Lung Cancer | <1% |

| Prostate Cancer | <1% |

| Frequencies are approximate and can vary between studies.[8] |

Detailed Experimental Protocols

CSNK1A1 Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of CSNK1A1, which is crucial for screening potential inhibitors.

Materials:

-

Recombinant human CSNK1A1 protein

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., a specific peptide substrate or a protein known to be phosphorylated by CSNK1A1 like β-catenin)[12]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds (potential inhibitors) in kinase buffer.

-

In a 96-well plate, add the recombinant CSNK1A1 enzyme to each well, except for the "no enzyme" control wells.

-

Add the test compounds or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for CSNK1A1 if known.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is for identifying proteins that interact with CSNK1A1 within a cell.

Materials:

-

Cultured cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Antibody specific to CSNK1A1 (or the tagged protein of interest)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

-

Lyse the cultured cells on ice and clear the lysate by centrifugation.[10][13]

-

Pre-clear the lysate by incubating with control IgG and Protein A/G beads to reduce non-specific binding.[10]

-

Incubate the pre-cleared lysate with the CSNK1A1-specific antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against suspected interacting partners.

Western Blotting for CSNK1A1 and Phosphorylated Proteins

This protocol details the detection of total CSNK1A1 and its phosphorylated substrates.

Materials:

-

Protein lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST for phosphoproteins, or 5% non-fat milk in TBST for total proteins)[14]

-

Primary antibodies (anti-CSNK1A1, anti-phospho-substrate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for CSNK1A1 Gene Expression

This protocol is for quantifying the mRNA levels of CSNK1A1.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for CSNK1A1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues.

-

Synthesize cDNA from the extracted RNA.

-

Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative expression of CSNK1A1, normalized to the housekeeping gene.[15]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cultured cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of a test compound (e.g., a CSNK1A1 inhibitor) for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment.

Materials:

-

Cultured cells

-

6-well plates or petri dishes

-

Complete growth medium

-